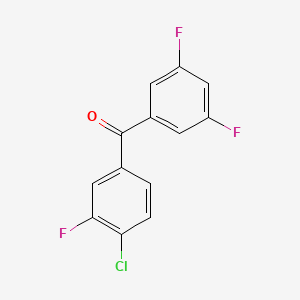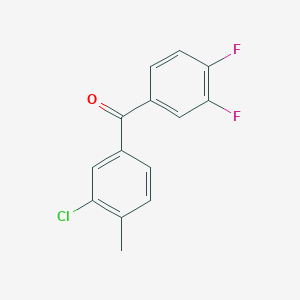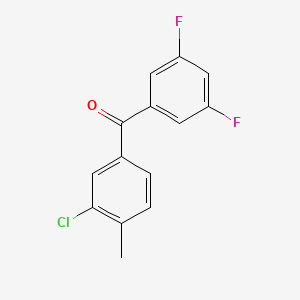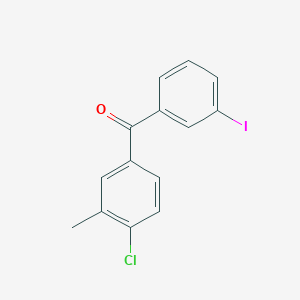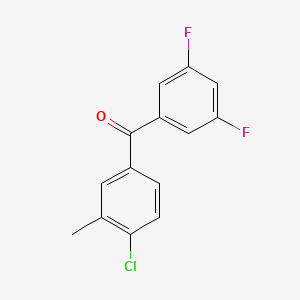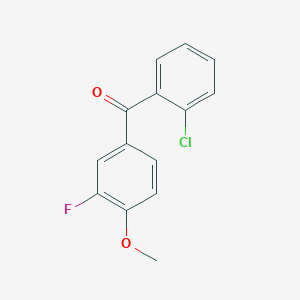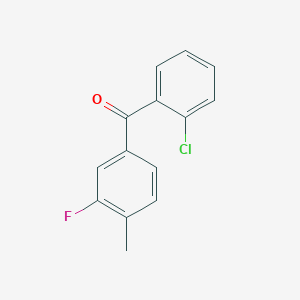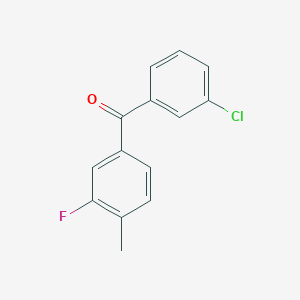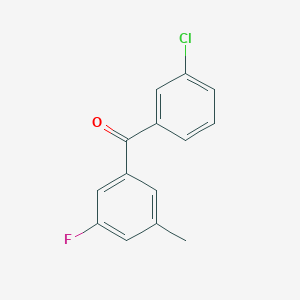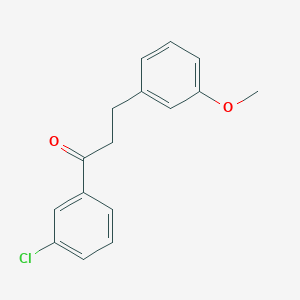
3'-Chloro-3-(3-methoxyphenyl)propiophenone
描述
3’-Chloro-3-(3-methoxyphenyl)propiophenone is a chemical compound with the molecular formula C16H15ClO2 and a molecular weight of 274.74 g/mol. This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various fields of scientific research and industry.
作用机制
Target of Action
This compound is a derivative of propiophenone , and it’s possible that it may interact with similar targets.
Mode of Action
As a derivative of propiophenone , it may share similar interactions with its targets. Propiophenone derivatives have been used in the synthesis of various compounds, including selective serotonin reuptake inhibitors . .
Biochemical Pathways
It’s known that propiophenone derivatives can be involved in various reactions, such as asymmetric reduction . .
Pharmacokinetics
As a derivative of propiophenone , it may share similar pharmacokinetic properties.
Result of Action
Given its structural similarity to propiophenone , it may have similar effects.
Action Environment
The action, efficacy, and stability of 3’-Chloro-3-(3-methoxyphenyl)propiophenone can be influenced by various environmental factors. For instance, the yield and enantioselectivity of reactions involving propiophenone derivatives can be influenced by solvents and temperature . .
生化分析
Biochemical Properties
3’-Chloro-3-(3-methoxyphenyl)propiophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as a substrate for cytochrome P450 enzymes, which are responsible for the oxidative metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as proteins and nucleic acids .
Cellular Effects
The effects of 3’-Chloro-3-(3-methoxyphenyl)propiophenone on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. For example, the compound can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses. Additionally, 3’-Chloro-3-(3-methoxyphenyl)propiophenone can affect gene expression by altering the transcriptional activity of various genes involved in cell survival and apoptosis.
Molecular Mechanism
At the molecular level, 3’-Chloro-3-(3-methoxyphenyl)propiophenone exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response. By inhibiting COX-2, the compound can reduce the production of pro-inflammatory mediators like prostaglandins. Additionally, 3’-Chloro-3-(3-methoxyphenyl)propiophenone can bind to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), influencing gene expression and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Chloro-3-(3-methoxyphenyl)propiophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3’-Chloro-3-(3-methoxyphenyl)propiophenone is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat. Long-term exposure to the compound has been associated with alterations in cellular metabolism and increased oxidative stress .
Dosage Effects in Animal Models
The effects of 3’-Chloro-3-(3-methoxyphenyl)propiophenone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
3’-Chloro-3-(3-methoxyphenyl)propiophenone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. The compound’s interaction with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), is essential for its metabolic processing .
Transport and Distribution
Within cells and tissues, 3’-Chloro-3-(3-methoxyphenyl)propiophenone is transported and distributed through specific transporters and binding proteins. The compound can interact with organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 3’-Chloro-3-(3-methoxyphenyl)propiophenone is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. The localization within these organelles can impact the compound’s activity and function, contributing to its overall cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
3’-Chloro-3-(3-methoxyphenyl)propiophenone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation reaction, where propanoyl chloride reacts with benzene in the presence of a Lewis acid catalyst . Another method includes the bio-catalyzed asymmetric reduction of 3’-chloropropiophenone to produce (S)-3-chloro-1-phenylpropanol .
Industrial Production Methods
Industrial production of 3’-Chloro-3-(3-methoxyphenyl)propiophenone typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
化学反应分析
Types of Reactions
3’-Chloro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidation states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
3’-Chloro-3-(3-methoxyphenyl)propiophenone has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various organic compounds and intermediates.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
相似化合物的比较
Similar Compounds
3-Chloropropiophenone: Similar in structure but lacks the methoxy group.
3’-Chloro-3-(4-methoxyphenyl)propiophenone: Similar but with a different position of the methoxy group.
Uniqueness
3’-Chloro-3-(3-methoxyphenyl)propiophenone is unique due to the presence of both the chlorine and methoxy groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-19-15-7-2-4-12(10-15)8-9-16(18)13-5-3-6-14(17)11-13/h2-7,10-11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDYZEYFRUMHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644224 | |
| Record name | 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-68-0 | |
| Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


